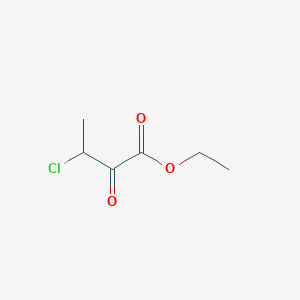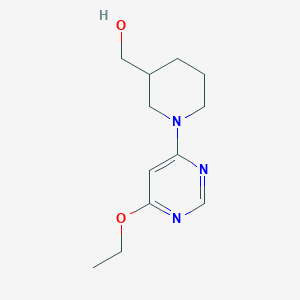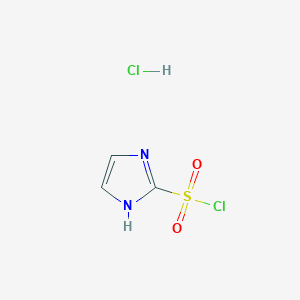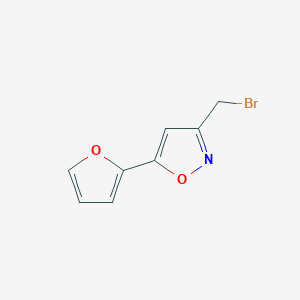
Ethyl-3-Chlor-2-oxobutanoat
Übersicht
Beschreibung
Ethyl-3-chloro-2-oxo butanoate is an organic compound with the molecular formula C6H9ClO3. It is a clear, colorless to pale yellow liquid with an acetic odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-chloro-2-oxo butanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biochemische Analyse
Biochemical Properties
Ethyl-3-chloro-2-oxo butanoate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral intermediates. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the reduction of Ethyl-3-chloro-2-oxo butanoate to its corresponding hydroxy derivative . This interaction is essential for the production of enantiomerically pure compounds used in pharmaceuticals and agrochemicals. The nature of these interactions involves the binding of Ethyl-3-chloro-2-oxo butanoate to the active site of the enzyme, facilitating the reduction process.
Cellular Effects
Ethyl-3-chloro-2-oxo butanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Ethyl-3-chloro-2-oxo butanoate can permeabilize cell membranes, affecting their integrity and function . This compound also impacts the biocatalytic activity of cells, enhancing the synthesis of specific chiral intermediates. Additionally, Ethyl-3-chloro-2-oxo butanoate can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of Ethyl-3-chloro-2-oxo butanoate involves its interaction with various biomolecules, including enzymes and proteins. It acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to hydroxy derivatives . This reduction process involves the transfer of electrons from NADH or NADPH to Ethyl-3-chloro-2-oxo butanoate, resulting in the formation of the reduced product. Additionally, Ethyl-3-chloro-2-oxo butanoate can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl-3-chloro-2-oxo butanoate can change over time due to its stability and degradation. Studies have shown that Ethyl-3-chloro-2-oxo butanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can impact its effectiveness in biochemical reactions and its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that Ethyl-3-chloro-2-oxo butanoate can maintain its activity for several hours, but prolonged exposure may lead to reduced efficacy.
Dosage Effects in Animal Models
The effects of Ethyl-3-chloro-2-oxo butanoate vary with different dosages in animal models. At low doses, Ethyl-3-chloro-2-oxo butanoate can enhance metabolic activity and promote the synthesis of specific chiral intermediates . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
Ethyl-3-chloro-2-oxo butanoate is involved in several metabolic pathways, including the butanoate metabolism pathway . It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which catalyze its reduction and conversion to hydroxy derivatives . These metabolic pathways are essential for the synthesis of chiral intermediates used in pharmaceuticals and agrochemicals. Ethyl-3-chloro-2-oxo butanoate can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl-3-chloro-2-oxo butanoate within cells and tissues involve specific transporters and binding proteins . It can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, Ethyl-3-chloro-2-oxo butanoate can bind to specific proteins, influencing its localization and accumulation. This distribution is crucial for its biochemical activity and effectiveness in various cellular processes.
Subcellular Localization
Ethyl-3-chloro-2-oxo butanoate exhibits specific subcellular localization, which can affect its activity and function. It can be localized to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria . This localization is often directed by targeting signals or post-translational modifications, ensuring that Ethyl-3-chloro-2-oxo butanoate reaches its intended site of action. The subcellular localization of Ethyl-3-chloro-2-oxo butanoate is essential for its role in biochemical reactions and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl-3-chloro-2-oxo butanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with thionyl chloride, which results in the chlorination of the acetoacetate to form ethyl-3-chloro-2-oxo butanoate . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of ethyl-3-chloro-2-oxo butanoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-3-chloro-2-oxo butanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Hydrolysis: It can be hydrolyzed to form 3-chloro-2-oxo butanoic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Reduction: Ethyl-3-chloro-2-hydroxy butanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-chloro-2-oxo butanoic acid and ethanol
Wirkmechanismus
The mechanism of action of ethyl-3-chloro-2-oxo butanoate involves its reactivity with nucleophiles and reducing agents. The compound’s carbonyl group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic processes to form new carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Ethyl-3-chloro-2-oxo butanoate can be compared with other similar compounds, such as ethyl acetoacetate and ethyl 2-chloro-3-oxobutanoate. These compounds share similar structural features but differ in their reactivity and applications:
Ethyl Acetoacetate: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in the acetoacetic ester synthesis.
Ethyl 2-chloro-3-oxobutanoate: Similar to ethyl-3-chloro-2-oxo butanoate but with different reactivity due to the position of the chlorine atom.
Ethyl-3-chloro-2-oxo butanoate is unique due to its specific reactivity and the range of products it can form through various chemical reactions.
Eigenschaften
IUPAC Name |
ethyl 3-chloro-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHFJPUOJRVNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)



![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1443672.png)


![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)


